Cas no 2034477-84-2 (N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide)
![N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2034477-84-2x500.png)
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-[[2-(2-Thienyl)-3-pyridinyl]methyl]-3-pyridinesulfonamide
- N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide
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- インチ: 1S/C15H13N3O2S2/c19-22(20,13-5-2-7-16-11-13)18-10-12-4-1-8-17-15(12)14-6-3-9-21-14/h1-9,11,18H,10H2
- InChIKey: GQTBRPKBTZWKPH-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC=C1S(NCC1=CC=CN=C1C1SC=CC=1)(=O)=O
じっけんとくせい
- 密度みつど: 1.369±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 564.6±60.0 °C(Predicted)
- 酸性度係数(pKa): 8.34±0.50(Predicted)
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-7785-10mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide |
2034477-84-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6482-7785-50mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide |
2034477-84-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6482-7785-2μmol |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide |
2034477-84-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6482-7785-10μmol |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide |
2034477-84-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6482-7785-4mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide |
2034477-84-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6482-7785-40mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide |
2034477-84-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6482-7785-100mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide |
2034477-84-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6482-7785-25mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide |
2034477-84-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6482-7785-2mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide |
2034477-84-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6482-7785-3mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide |
2034477-84-2 | 3mg |
$63.0 | 2023-09-08 |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamideに関する追加情報
Professional Introduction to N-{[2-(thiophen-2-yl)pyridin-3-yl)methyl]pyridine-3-sulfonamide (CAS No. 2034477-84-2)
N-{[2-(thiophen-2-yl)pyridin-3-yl)methyl]pyridine-3-sulfonamide (CAS No. 2034477-84-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, exhibits promising potential in various therapeutic applications, particularly in the development of novel drug candidates targeting complex biological pathways.
The molecular framework of N-{[2-(thiophen-2-yl)pyridin-3-yl)methyl]pyridine-3-sulfonamide incorporates key pharmacophoric elements that are highly relevant to modern drug design. The presence of a thiophen moiety and a pyridine scaffold provides a unique combination of electronic and steric properties, which can influence its interaction with biological targets. Specifically, the thiophene ring is known for its ability to modulate electron density and participate in hydrogen bonding, while the pyridine units offer opportunities for π-stacking interactions and further functionalization.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and structural versatility. The pyridine-based scaffolds have been extensively explored for their role in modulating enzyme inhibition and receptor binding. For instance, derivatives of pyridine have shown efficacy in treating neurological disorders, infectious diseases, and cancer. The sulfonamide functional group further enhances the pharmacological profile of this compound by contributing to solubility and metabolic stability, making it an attractive candidate for oral administration.
The synthesis of N-{[2-(thiophen-2-yl)pyridin-3-yl)methyl]pyridine-3-sulfonamide involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps typically include cross-coupling reactions to establish the pyridine-thiophene connection, followed by functional group transformations to introduce the sulfonamide moiety. Advanced synthetic methodologies, such as palladium-catalyzed coupling reactions and transition-metal-mediated transformations, are often employed to achieve high yields and purity.
The pharmacological evaluation of this compound has revealed intriguing biological activities that warrant further investigation. Preclinical studies have demonstrated that N-{[2-(thiophen-2-yl)pyridin-3-yl)methyl]pyridine-3-sulfonamide exhibits potent inhibitory effects on certain kinases and enzymes implicated in disease pathogenesis. For example, its ability to modulate the activity of tyrosine kinases has been observed in vitro, suggesting potential applications in oncology. Additionally, its interaction with other biological targets, such as receptors and ion channels, has been explored, indicating broad therapeutic possibilities.
The structural features of N-{[2-(thiophen-2-yl)pyridin-3-yl)methyl]pyridine-3-sulfonamide also make it a valuable tool for computational studies and molecular modeling. These approaches are increasingly used to predict binding affinities and optimize drug-like properties before moving into costly experimental validations. The integration of quantum mechanics-based methods with classical force fields allows researchers to simulate the behavior of this compound within complex biological systems, providing insights into its mechanism of action.
In the context of drug development pipelines, N-{[2-(thiophen-2-yl)pyridin-3-yl)methyl]pyridine-3-sulfonamide exemplifies how structural innovation can lead to novel therapeutic agents. Its unique combination of pharmacophoric elements positions it as a versatile building block for designing next-generation drugs. Collaborative efforts between synthetic chemists and medicinal biologists are essential to fully harness its potential, ensuring that it moves from laboratory-scale synthesis to clinical trials with minimal setbacks.
The regulatory landscape for new pharmaceutical entities also plays a crucial role in determining the commercial viability of compounds like N-{[2-(thiophen-2-yli)]methyl]pyridine]. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving a drug for human use. Therefore, robust preclinical and clinical testing protocols must be established early in the development process to address potential concerns and streamline regulatory submissions.
The future directions for research on N-{[2-(thiophen)]methyl]pyridine]-3-sulfonamide are multifaceted. Further optimization of its chemical structure may enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. Additionally, exploring its potential in combination therapies could provide synergistic benefits against multidrug-resistant pathogens or cancers. The integration of artificial intelligence (AI) into drug discovery workflows may also accelerate the identification of new derivatives with improved therapeutic profiles.
In conclusion, N-{[2-(thiophen-2-yli)methyl]pyridine-3-sulfonamide (CAS No. 2034477-84-2) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for medicine. Its intricate structure and demonstrated biological activities position it as a promising candidate for further development into therapeutic agents targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to make substantial contributions to human health.
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